7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13512732
InChI: InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-3-6(10)8(13)12(7)4-5/h1-4H
SMILES: C1=CC2=NC=C(C(=O)N2C=C1Br)Cl
Molecular Formula: C8H4BrClN2O
Molecular Weight: 259.49 g/mol

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC13512732

Molecular Formula: C8H4BrClN2O

Molecular Weight: 259.49 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
IUPAC Name 7-bromo-3-chloropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-3-6(10)8(13)12(7)4-5/h1-4H
Standard InChI Key TUQIIOQPLLBIJV-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(C(=O)N2C=C1Br)Cl
Canonical SMILES C1=CC2=NC=C(C(=O)N2C=C1Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 23536-76-7) belongs to the pyrido[1,2-a]pyrimidinone family, featuring a bicyclic system with nitrogen atoms at positions 1, 3, and 8 (Figure 1). The bromine atom at position 7 and chlorine at position 3 introduce electronic and steric effects that influence reactivity and biological interactions .

Molecular Formula: C₈H₄BrClN₂O
Molecular Weight: 259.49 g/mol
Exact Mass: 257.908 g/mol
Topological Polar Surface Area (TPSA): 34.4 Ų
LogP: 1.46 (predicted) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural validation:

  • ¹H NMR: Signals between δ 7.5–8.5 ppm correspond to aromatic protons, while the absence of peaks in the δ 2.0–3.0 region confirms the lack of methyl groups .

  • ¹³C NMR: Peaks at ~160 ppm indicate the carbonyl group, with aromatic carbons appearing between 110–150 ppm .

  • LC-MS: A molecular ion peak at m/z 257.908 confirms the molecular formula .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through halogenation of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39) using N-chlorosuccinimide (NCS) under controlled conditions (Scheme 1) :

Scheme 1: Chlorination at Position 3

  • Substrate: 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39).

  • Reagent: NCS (1.2 equiv) in anhydrous DMF.

  • Conditions: Stirred at 50°C for 6 hours.

  • Yield: 78% after column purification .

Key Intermediate:

  • 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39) is synthesized via cyclization of 5-bromopyridin-2-amine with diethyl 2-methyl-3-oxosuccinate, followed by decarboxylation .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance yield (85–90%) and purity (>95%). Automated systems monitor reaction parameters (temperature, pH) to minimize byproducts like dihalogenated derivatives .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting.

  • Solubility: Sparingly soluble in water (0.12 mg/mL); soluble in DMSO (32 mg/mL) and DMF (28 mg/mL) .

  • Reactivity: Undergoes Suzuki-Miyaura coupling at position 7, enabling diversification (Table 1) .

Table 1: Reactivity Profile

Reaction TypeReagentsProductsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Aryl-substituted derivatives65–80
Nucleophilic SubstitutionNaN₃, CuIAzido derivatives70
OxidationH₂O₂, FeCl₃N-Oxide analogs55

Biological Activity and Mechanisms

Kinase Inhibition

Derivatives of 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one exhibit potent inhibition of PI3Kα (IC₅₀ = 1.18 μM) and mTOR (IC₅₀ = 4.2 nM), disrupting the PI3K/Akt/mTOR pathway critical for cancer cell survival .

Mechanism of Action:

  • ATP-Competitive Binding: The planar pyrimidinone core occupies the ATP-binding pocket of kinases.

  • Halogen Interactions: Bromine and chlorine form hydrophobic contacts with kinase hinge regions .

Antitumor Efficacy

In a PC-3M prostate cancer xenograft model, derivative 31 (Figure 2) reduced tumor volume by 62% at 50 mg/kg/day (oral dosing) .

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineIC₅₀ (μM)Target Inhibition (PI3K/mTOR)
31MCF70.8998% / 95%
ParentHCT1164.6772% / 68%

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Dual PI3K/mTOR Inhibitors: Structural modifications at positions 3 and 7 enhance selectivity and pharmacokinetics .

  • PROTACs: Conjugation with E3 ligase ligands enables targeted protein degradation .

Structure-Activity Relationships (SAR)

  • Position 3: Chlorine improves kinase binding affinity by 3-fold compared to methyl groups.

  • Position 7: Bromine enables cross-coupling reactions for introducing aryl/heteroaryl groups .

Comparative Analysis with Analogues

Table 3: Comparison with Key Analogues

CompoundSubstitutionsPI3Kα IC₅₀ (μM)Solubility (μg/mL)
7-Bromo-3-chloro derivativeCl at C3, Br at C71.1812
7-Bromo-3-methyl derivativeCH₃ at C3, Br at C74.6228
7-Chloro-3-bromo derivativeBr at C3, Cl at C72.8318

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator